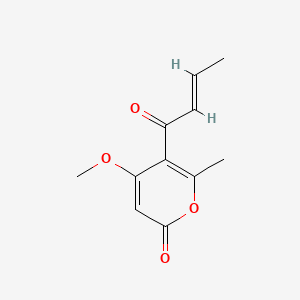
ピレノシンA
概要
説明
ピレノシンAは、菌類Pyrenochaeta terrestrisから発見された真菌代謝産物です。 植物毒素としての役割や抗生物質としての特性など、様々な生物活性で知られています
科学的研究の応用
ピレノシンAは、様々な科学研究における応用があります。
化学: ピロン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: this compoundは、植物病原性真菌に対する影響と、生物防除剤としての可能性が研究されています。
医学: 研究によると、this compoundは癌細胞に対して細胞毒性を示し、抗癌剤開発の潜在的な候補となっています.
作用機序
ピレノシンAは、いくつかの機序を通じてその効果を発揮します。
類似の化合物:
ピレノシンB: 同じような生物活性を持つ、別の からの代謝産物です。
ピレノシンI: トリパノソーマに対する活性を持つ、新規のピレノシン類似体です.
シトレオビリジン: 同じような構造的特徴と生物活性を持つ化合物です.
ユニークさ: this compoundは、癌細胞で単極紡錘体形成を誘導する特有の機序を持っているため、他の類似化合物には見られないユニークな化合物です。
生化学分析
Biochemical Properties
Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, Pyrenocine A exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.
Cellular Effects
Pyrenocine A has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, Pyrenocine A influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .
Molecular Mechanism
The molecular mechanism of Pyrenocine A involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, Pyrenocine A inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrenocine A change over time. It has been observed that Pyrenocine A can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to Pyrenocine A can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .
Dosage Effects in Animal Models
The effects of Pyrenocine A vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, Pyrenocine A can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
Pyrenocine A is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . Pyrenocine A is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .
Transport and Distribution
Within cells and tissues, Pyrenocine A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of Pyrenocine A can influence its accumulation in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
Pyrenocine A exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Pyrenocine A to interact with its target biomolecules effectively .
準備方法
合成経路と反応条件: ピレノシンAの合成は、基本的な有機化合物から始まり、いくつかの段階を伴います。合成経路は通常、this compoundの主要な構造要素であるピロン環の形成を含みます。 反応条件は、多くの場合、メタノール、ジクロロメタン、エタノールなどの有機溶媒を使用します .
工業生産方法: this compoundの工業生産は、一般的に菌類Pyrenochaeta terrestrisの発酵によって達成されます。菌類は、ジャガイモデキストロース寒天などの適切な培地で培養され、代謝産物は酢酸エチルなどの有機溶媒を使用して抽出されます。 粗抽出物は、その後、シリカゲルカラムクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: ピレノシンAは、以下を含む様々な化学反応を起こします。
酸化: this compoundは酸化されて、異なる誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾することができます。
共通の試薬と条件:
酸化: 共通の酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、this compoundの様々な誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .
類似化合物との比較
Pyrenocine B: Another metabolite from with similar biological activities.
Pyrenocine I: A novel pyrenocine analog with antitrypanosomal activity.
Citreoviridin: A compound with similar structural features and biological activities.
Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.
特性
IUPAC Name |
5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYCRPVWBIEKIW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017472 | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76868-97-8 | |
| Record name | Pyrenocine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrenocine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyrenocine A and where is it found?
A1: Pyrenocine A is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]
Q2: What is the molecular formula and weight of Pyrenocine A?
A2: The molecular formula of Pyrenocine A is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]
Q3: What is the structure of Pyrenocine A?
A3: Pyrenocine A possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]
Q4: What are the known biological activities of Pyrenocine A?
A4: Pyrenocine A exhibits a range of biological activities, including:
- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]
- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]
- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]
- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]
- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []
Q5: How does Pyrenocine A exert its anti-inflammatory effects?
A5: Pyrenocine A has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:
Q6: How does Pyrenocine A affect antigen presentation?
A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that Pyrenocine A shares a similar mechanism, but further research is needed to confirm this.
Q7: What is known about the biosynthesis of Pyrenocine A?
A7: Studies using radiolabeled precursors have demonstrated that Pyrenocine A is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] Pyrenocine A can be further converted to Pyrenocine B in the fungal cells. []
Q8: Have any synthetic routes been developed for Pyrenocine A?
A8: Yes, several total syntheses of Pyrenocine A and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to Pyrenocine A and its derivatives for further biological evaluation.
Q9: What are the potential applications of Pyrenocine A?
A9: The diverse biological activities of Pyrenocine A make it a promising candidate for various applications:
- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]
- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]
- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


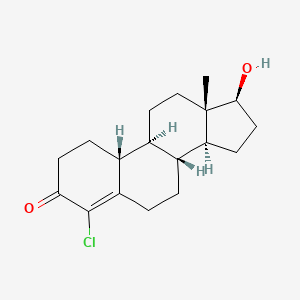
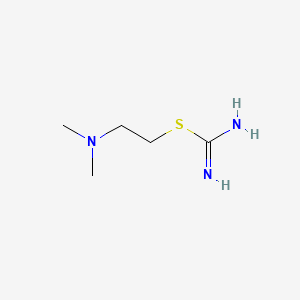

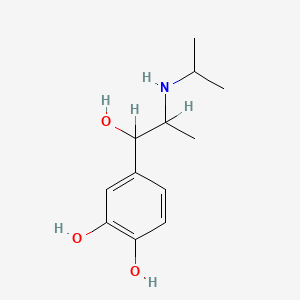

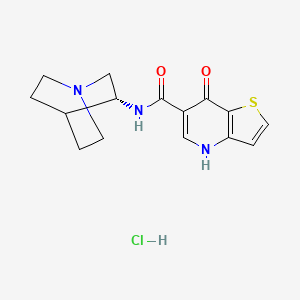
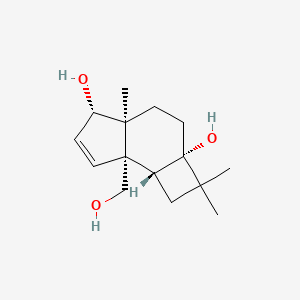
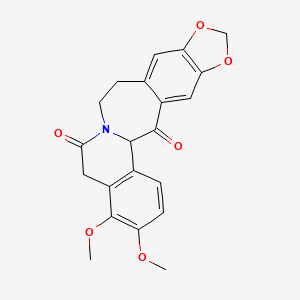

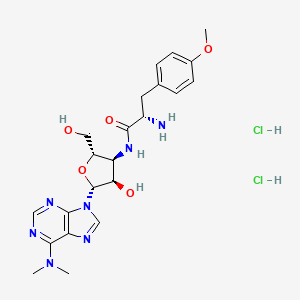

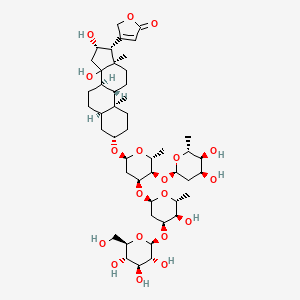
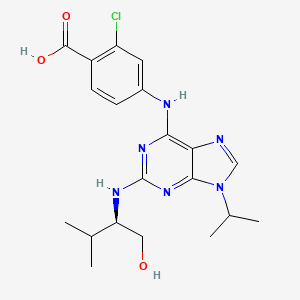
![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)
